molecular formula C10H9ClN2O2 B13488159 Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B13488159
M. Wt: 224.64 g/mol
InChI Key: NPNVVZJBOWPTMJ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloromethyl group at the 2-position and a carboxylate ester at the 6-position makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction proceeds through the formation of an imidazo[1,2-a]pyridine intermediate, which is then functionalized at the 2-position with a chloromethyl group and at the 6-position with a carboxylate ester .

Industrial Production Methods: Industrial production of this compound often employs catalytic routes to enhance yield and efficiency. Metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium, are commonly used. These methods are preferred due to their ability to facilitate the formation of the imidazo[1,2-a]pyridine scaffold under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the chloromethyl and carboxylate groups.

    Methyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the chloromethyl group.

    2-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the carboxylate ester group

Uniqueness: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the chloromethyl and carboxylate ester groups. This dual functionality enhances its reactivity and versatility in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-9-12-8(4-11)6-13(9)5-7/h2-3,5-6H,4H2,1H3

InChI Key

NPNVVZJBOWPTMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)CCl

Origin of Product

United States

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